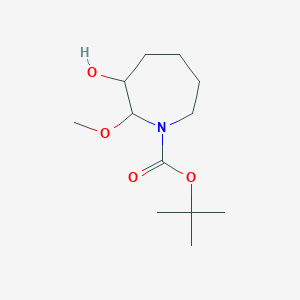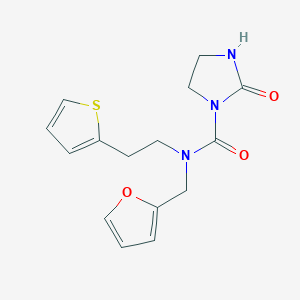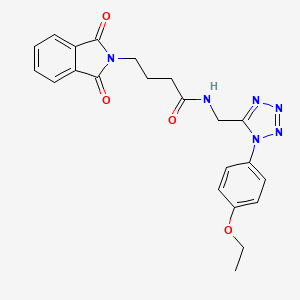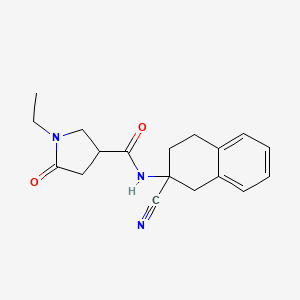
Tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate is a useful research compound. Its molecular formula is C12H23NO4 and its molecular weight is 245.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysts in Synthesis
Tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate is related to chemicals used as catalysts in industrial processes. For instance, sulphonated resins have been employed in the synthesis of methyl tert-butyl ether (MTBE), a significant anti-knocking additive to gasoline. Due to environmental and stability concerns with these resins, research has shifted towards identifying new catalysts, with heteropoly acids being considered prospective candidates. This shift aims to find environmentally friendlier and more stable catalysts for industrial synthesis processes (Bielański et al., 2003).
Environmental Degradation
This compound is structurally similar to compounds like MTBE, whose environmental degradation has been a subject of study. MTBE's release into the environment has raised public and governmental concern. Cold plasma reactors, incorporating hydrogen, have shown feasibility in decomposing MTBE, converting it into less harmful substances. This method presents an alternative approach to managing pollutants derived from fuel additives (Hsieh et al., 2011).
Biodegradation and Fate in Environmental Matrices
The biodegradation and fate of gasoline ether oxygenates such as ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed. Microorganisms capable of aerobically degrading ETBE through hydroxylation have been identified, leading to intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). This knowledge underpins efforts to enhance bioremediation strategies for ether oxygenates in contaminated environments (Thornton et al., 2020).
Membrane Technology in Fuel Additive Purification
The application of polymer membranes for purifying fuel oxygenate additives, particularly in methanol/methyl tert-butyl ether (MTBE) separation via pervaporation, has been reviewed. This highlights the role of membrane technology in addressing challenges associated with the production purity of MTBE, pointing towards the importance of finding effective methods for the separation of azeotropic mixtures in the fuel industry (Pulyalina et al., 2020).
Mécanisme D'action
The mechanism of action of Tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate is not specified in the sources I found. The mechanism of action typically refers to the specific biochemical interaction through which a substance produces its pharmacological effect, and this term is most commonly used in the context of drugs or bioactive substances .
Safety and Hazards
While specific safety and hazard information for Tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate was not found, it’s important to note that chemicals should always be handled with appropriate safety measures. For example, tert-butyl alcohol, a related compound, is known to be harmful if swallowed, toxic in contact with the skin, and can be fatal if inhaled .
Propriétés
IUPAC Name |
tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(14)10(13)16-4/h9-10,14H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOTXGLPXBPDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2524587.png)

![4-[[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2524589.png)

![3-{[3-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2524592.png)



![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2524598.png)
![N-[3-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2524599.png)
![3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B2524600.png)
